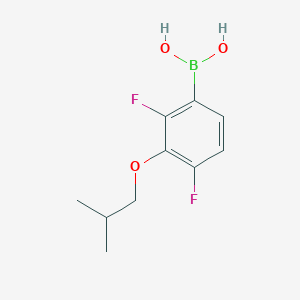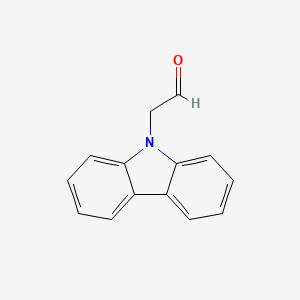
2-(9H-Carbazol-9-YL)acetaldehyde
Descripción general
Descripción
“2-(9H-Carbazol-9-YL)acetaldehyde” is a derivative of carbazole, a class of compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group . It exhibits high charge carrier mobility and photochemical stability .
Synthesis Analysis
The synthesis of carbazole derivatives, including “2-(9H-Carbazol-9-YL)acetaldehyde”, involves electropolymerization and chemical polymerization . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was synthesized by the Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
The molecular structure of “2-(9H-Carbazol-9-YL)acetaldehyde” is characterized by the presence of a carbazole unit, known as a hole-transporting moiety. The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Chemical Reactions Analysis
Carbazole derivatives, including “2-(9H-Carbazol-9-YL)acetaldehyde”, can undergo various chemical reactions. For instance, they can be used as charge transporting materials in the fabrication of a variety of devices, including organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(9H-Carbazol-9-YL)acetaldehyde” are characterized by its high charge carrier mobility and photochemical stability . It also has high thermal and electroluminescent properties that make it useful in organic electronics-based applications .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
The versatility of "2-(9H-Carbazol-9-yl)acetaldehyde" in organic synthesis is demonstrated through its involvement in the synthesis of various heterocyclic compounds. For example, Noland et al. (2018) achieved the synthesis of 2-(9H-carbazol-1-yl)anilines from 2,3′-biindolyl and ketones, indicating the compound's utility in creating complex molecular structures with high regioselectivity. This process highlights the potential of "2-(9H-Carbazol-9-yl)acetaldehyde" in synthesizing novel organic compounds with specific functional properties (Noland et al., 2018).
Li and Xing (2012) developed an efficient synthetic method for heterocycles containing both carbazole and 1,3,4-thiadiazole moieties, starting from 9-ethyl-9H-carbazol-3-carbaldehyde. This method underlines the compound's significance in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (Li & Xing, 2012).
Photopolymerization and Optical Properties
Abro et al. (2017) investigated carbazole-based dyes containing aldehyde and cyanoacetic acid groups, synthesized through Sonogashira coupling and Knoevenagel reactions. These dyes, derived from carbazole aldehyde compounds, showed promising applications in photopolymerization due to their optical properties, indicating the potential of "2-(9H-Carbazol-9-yl)acetaldehyde" in the development of photosensitizers and dyes with specific light-absorbing capabilities (Abro et al., 2017).
Bioinformatics and Neurodegenerative Diseases
Avram et al. (2021) focused on the bioinformatic characterization of new Schiff bases, including derivatives of "2-(9H-Carbazol-9-yl)acetaldehyde," for potential applicability in treating neurodegenerative diseases such as Alzheimer's. This study highlights the compound's relevance in medicinal chemistry, particularly in designing molecules with drug-like properties and therapeutic potential for neurological conditions (Avram et al., 2021).
Electrochromic Properties
Elkhidr et al. (2021) explored the electrochemical synthesis and electrochromic properties of poly(2-(9H-carbazol-9-yl)acetic acid) films, derived from carbazole aldehyde derivatives. The study demonstrated the application of "2-(9H-Carbazol-9-yl)acetaldehyde" in creating electrochromic materials with potential uses in smart windows, displays, and energy-efficient coatings (Elkhidr et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of “2-(9H-Carbazol-9-YL)acetaldehyde” is the electron transport chain in cells . The compound acts as an electron-donating group, which plays a crucial role in the charge transport mechanism .
Mode of Action
“2-(9H-Carbazol-9-YL)acetaldehyde” interacts with its targets by donating electrons, thereby facilitating charge transport . This results in high charge carrier mobility and photochemical stability .
Biochemical Pathways
The compound affects the electron transport chain, a crucial biochemical pathway involved in energy production . The downstream effects include enhanced energy production and improved cellular function .
Result of Action
The molecular and cellular effects of “2-(9H-Carbazol-9-YL)acetaldehyde” action include enhanced charge transport, increased energy production, and improved cellular function .
Safety and Hazards
Direcciones Futuras
The future directions for “2-(9H-Carbazol-9-YL)acetaldehyde” and other carbazole derivatives include their potential use in a wide range of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . There is also interest in the development of dipolar materials through tailored molecular designs .
Propiedades
IUPAC Name |
2-carbazol-9-ylacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGVUHDMFDNDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512793 | |
| Record name | (9H-Carbazol-9-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Carbazol-9-YL)acetaldehyde | |
CAS RN |
25557-77-1 | |
| Record name | (9H-Carbazol-9-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060258.png)




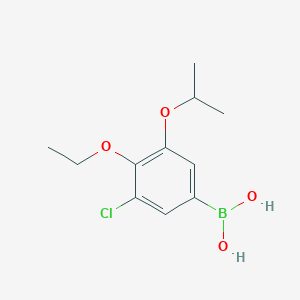
![Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B3060268.png)
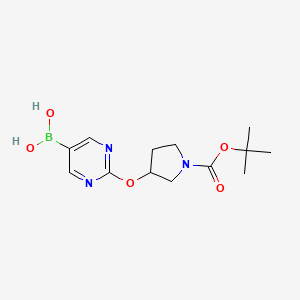
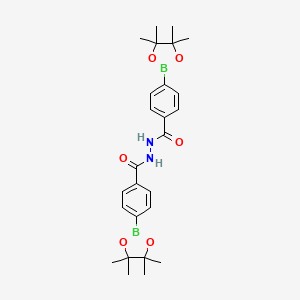
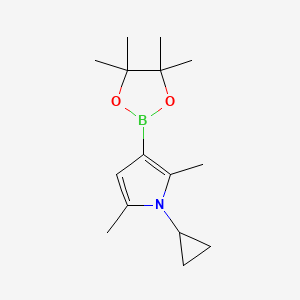

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3060275.png)

